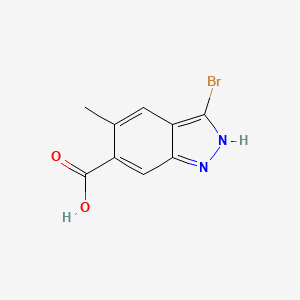

3-Bromo-5-methyl-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-5-methyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-2-6-7(11-12-8(6)10)3-5(4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWQRDALYCBYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245795 | |

| Record name | 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-80-5 | |

| Record name | 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Methyl 1h Indazole 6 Carboxylic Acid

Strategic Approaches to Indazole Core Construction

The formation of the bicyclic indazole ring system, composed of a fused benzene (B151609) and pyrazole (B372694) ring, is the foundational step in the synthesis. Various cyclization strategies have been developed to construct this privileged scaffold.

The construction of the indazole ring can be achieved through various cyclization reactions, often involving the formation of a crucial N-N bond. These methods typically start from appropriately substituted benzene derivatives.

Common strategies include:

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones can yield 1H-indazoles. nih.gov

Reductive Cyclization: The ring opening of isatin can produce an aminophenylglyoxylic acid, which, after diazotization and reductive cyclization, forms 1H-indazole-3-carboxylic acid. chemicalbook.com Similarly, reductive cyclization of 2-nitrobenzaldehyde derivatives is a known method. chemicalbook.com

Condensation and Cyclization: The reaction of o-haloaryl N-sulfonylhydrazones can be induced to cyclize via thermo-induced isomerization and subsequent copper-mediated N-N bond formation to afford 1H-indazoles. nih.gov Another approach involves the condensation of 2-haloacetophenones with methyl hydrazine, followed by an intramolecular dehydration-cyclization. chemicalbook.com

[3+2] Cycloaddition Reactions: The reaction between arynes and diazo compounds, such as α-substituted α-diazomethylphosphonates or N-tosylhydrazones, provides a direct route to 3-substituted 1H-indazoles. organic-chemistry.org This method is efficient for creating a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Intramolecular Ullmann-Type Reaction: A copper-catalyzed intramolecular Ullmann cyclization of a hydrazone, formed from the condensation of a formylated benzene derivative with a hydrazine, is a scalable approach to forming the 1H-indazole ring. thieme-connect.comacs.org

| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Aminohydrazones | Palladium catalyst | nih.gov |

| Reductive Cyclization | Isatin or 2-Nitrobenzaldehyde derivatives | Diazotizing agents, reducing agents | chemicalbook.com |

| Copper-Mediated Cyclization | o-haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂ | nih.gov |

| [3+2] Cycloaddition | Arynes and Diazo compounds | CsF or TBAF | organic-chemistry.org |

| Intramolecular Ullmann Reaction | Hydrazones from o-halobenzaldehydes | Copper catalyst | thieme-connect.comacs.org |

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govchemicalbook.com The regioselectivity of the synthesis, which determines the predominant tautomer, is a critical consideration and is often influenced by the reaction mechanism, precursors, and reaction conditions.

Thermodynamic vs. Kinetic Control: While the 1H-indazole is the thermodynamically favored product, certain synthetic protocols can lead to the formation of the 2H-indazole or a mixture of both. researchgate.net For instance, direct alkylation of a 1H-indazole often yields a mixture of N1- and N2-substituted products. beilstein-journals.org

Precursor-Directed Synthesis: The choice of starting materials and the synthetic route can direct the outcome towards a specific tautomer. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used to synthesize 2H-indazoles. organic-chemistry.org In contrast, methods like the intramolecular Ullmann cyclization of hydrazones derived from methylhydrazine are designed to produce 1H-indazoles. thieme-connect.comacs.org

N-Alkylation Selectivity: Selective N2-alkylation of 1H-indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate, affording 2-alkyl-2H-indazoles. organic-chemistry.org Conversely, specific conditions have been developed for regioselective N1-alkylation. beilstein-journals.org

The synthesis of 3-bromo-5-methyl-1H-indazole-6-carboxylic acid specifically requires the formation of the 1H-tautomer, making the selection of a regioselective cyclization method paramount.

Installation and Functionalization of Substituents

Following the construction of the indazole core, the precise installation of the bromo, methyl, and carboxylic acid groups at positions C3, C5, and C6, respectively, is required. This can be achieved through regioselective functionalization of a pre-formed indazole or by carrying substituents through the cyclization sequence from appropriately substituted precursors.

The introduction of a bromine atom at the C3 position of the indazole ring is a common transformation, often serving as a handle for further synthetic modifications via cross-coupling reactions. chim.it The C3 position of the 1H-indazole nucleus is susceptible to electrophilic halogenation.

N-Bromosuccinimide (NBS): NBS is a widely employed reagent for the regioselective bromination of the C3 position of the indazole system. chim.it The reaction can be carried out in various solvents, including acetonitrile (MeCN), chloroform (CHCl₃), or N,N-dimethylformamide (DMF). chim.itgoogle.com

Dibromohydantoin (DBDMH): An efficient and rapid bromination of indazoles at the C3 position can be accomplished using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov This method often proceeds under mild, ultrasound-assisted conditions, offering high yields in a short reaction time. nih.gov

Molecular Bromine: Direct bromination with molecular bromine (Br₂) in a solvent like acetic acid is also a viable method, though it can sometimes lead to lower selectivity depending on the substrate. chemicalbook.com

| Brominating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Various solvents (MeCN, CHCl₃, DMF) | Widely used, good regioselectivity | chim.it |

| Dibromohydantoin (DBDMH) | Ultrasound irradiation, EtOH | Mild, rapid, efficient | nih.gov |

| Bromine (Br₂) | Acetic acid, 90 °C | Direct, strong brominating agent | chemicalbook.com |

For the synthesis of the target compound, C3-bromination would likely be performed on a 5-methyl-1H-indazole-6-carboxylic acid precursor.

Direct methylation of an existing indazole ring at the C5 position is challenging due to competing reactivity at other positions (N1, N2, C3). Therefore, a more common and effective strategy is to utilize a starting material that already contains the methyl group at the desired position on the benzene ring precursor.

For instance, the synthesis can commence from a substituted toluene derivative, such as 4-bromo-2-methylacetophenone. This precursor contains the methyl group that will become the C5-methyl group of the indazole. A synthetic sequence starting from this material could involve condensation with hydrazine to form a hydrazone, followed by cyclization to yield 5-bromo-3-methyl-1H-indazole. googleapis.com The bromine at the C5 position in this intermediate could then be transformed into the required C6-carboxylic acid in a subsequent step, illustrating how substituents are carried through the synthesis.

Introducing a carboxylic acid group at the C6 position of the indazole ring can be accomplished through several methods, typically involving the functionalization of a C-H bond or the transformation of a pre-existing functional group.

Carbonylation of a Halogenated Precursor: A powerful method for introducing a carboxyl group is the palladium-catalyzed carbonylation of an aryl halide. A synthetic route could involve the creation of a 6-bromo-5-methyl-1H-indazole intermediate. This intermediate can then be subjected to a carbonylation reaction using carbon monoxide (CO) gas, a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., NaOAc), and an alcohol (e.g., methanol) to form the corresponding methyl ester. googleapis.com Subsequent hydrolysis of the ester with a base like lithium hydroxide (LiOH) would yield the desired carboxylic acid. googleapis.com

From a Nitro Group: An alternative strategy involves using a 6-nitroindazole precursor. The nitro group can be reduced to a 6-amino group, which is then converted to a diazonium salt. Subsequent displacement of the diazonium group can, under specific conditions, lead to the introduction of a carboxyl functional group or a precursor like a nitrile, which can be hydrolyzed. google.com

Direct Carboxylation: While more challenging, direct carboxylation methods exist. For example, 5-bromoindazole can be carboxylated by heating it with anhydrous potassium carbonate under a carbon dioxide atmosphere at high temperatures and pressures. guidechem.com

The carbonylation of a 6-bromo intermediate represents a modern and efficient route for the specific installation of the C6-carboxylic acid group.

Convergent and Divergent Synthetic Routes

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. A convergent approach would involve the synthesis of key fragments of the molecule separately, followed by their assembly in the final steps. A divergent approach would start from a common intermediate that is then elaborated to introduce the desired functional groups.

A plausible multi-step synthetic sequence for this compound can be conceptualized by drawing upon established methods for the synthesis of substituted indazoles. A hypothetical route could commence with a suitably substituted benzene ring, followed by the construction of the indazole core and subsequent functionalization.

Hypothetical Synthetic Pathway:

A potential synthetic route could start from 4-methyl-2-nitro-tolunitrile.

Reduction of the Nitro Group: The nitro group of 4-methyl-2-nitro-tolunitrile can be reduced to an amino group to yield 2-amino-4-methyl-benzonitrile. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Cyclization to form the Indazole Ring: The resulting 2-amino-4-methyl-benzonitrile can undergo diazotization with sodium nitrite (B80452) in an acidic medium, followed by intramolecular cyclization to form 5-methyl-1H-indazole-6-carbonitrile. This is a common method for the formation of the indazole ring system.

Bromination at the 3-position: The 5-methyl-1H-indazole-6-carbonitrile can then be brominated at the 3-position. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like benzoyl peroxide.

Hydrolysis of the Nitrile Group: The final step would be the hydrolysis of the nitrile group at the 6-position to the carboxylic acid. This is typically carried out under acidic or basic conditions, for example, by heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide.

This proposed multi-step sequence is a logical approach to the synthesis of the target compound, with each step representing a well-established transformation in organic chemistry.

Fragment coupling strategies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling, offer a powerful convergent approach for the synthesis of substituted indazoles. nih.govresearchgate.net These methods involve the coupling of two fragments, typically a halide and a boronic acid derivative, to form a new carbon-carbon bond.

In the context of synthesizing this compound, a Suzuki coupling could be employed to construct the substituted benzene ring of the indazole or to introduce substituents at specific positions. For instance, a bromo-substituted indazole core could be coupled with a methylboronic acid derivative, or a methyl-substituted indazole-boronic acid could be coupled with a bromo-substituted aromatic compound. nih.gov

The general conditions for a Suzuki coupling reaction involving an indazole substrate typically involve a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate, in a solvent such as dimethoxyethane. nih.gov The reaction is heated to facilitate the coupling. researchgate.net This methodology provides a versatile tool for creating a library of substituted indazoles by varying the coupling partners. nih.govrsc.org

| Reaction | Catalyst | Base | Solvent | Temperature | Reference |

| Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | nih.govresearchgate.net |

Catalysis and Reaction Conditions in Synthesis

The synthesis of indazoles is greatly influenced by the choice of catalyst and the specific reaction conditions employed. Both metal-catalyzed and metal-free approaches have been developed, each with its own set of advantages and limitations.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the indazole scaffold is no exception. researchgate.net Various metals, including palladium, copper, rhodium, and cobalt, have been utilized to catalyze key bond-forming reactions in indazole synthesis.

Palladium: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki nih.govresearchgate.netrsc.org and Buchwald-Hartwig aminations, which can be employed to form the indazole ring or to introduce substituents. For example, a palladium-catalyzed intramolecular C-H amination can be used to construct the indazole ring from an appropriate precursor.

Copper: Copper catalysts are often used in Ullmann-type coupling reactions to form C-N bonds, which are crucial for the synthesis of the indazole ring. Copper can also mediate N-N bond formation in certain synthetic routes.

Rhodium: Rhodium catalysts have been employed in C-H activation/annulation reactions to construct the indazole core from simple starting materials. nih.gov These reactions are highly efficient and atom-economical.

Cobalt: Cobalt catalysts have also been shown to be effective in C-H bond functionalization and cyclization cascades to produce N-aryl-2H-indazoles. nih.gov

| Metal Catalyst | Type of Reaction | Reference |

| Palladium (Pd) | Cross-coupling (Suzuki, Buchwald-Hartwig), C-H amination | nih.govresearchgate.netrsc.orgresearchgate.net |

| Copper (Cu) | Ullmann coupling, N-N bond formation | nih.gov |

| Rhodium (Rh) | C-H activation/annulation | nih.gov |

| Cobalt (Co) | C-H bond functionalization/cyclization | nih.gov |

While metal-catalyzed methods are powerful, there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. acs.orgnih.gov Several metal-free approaches to indazole synthesis have been reported.

One notable method involves the synthesis of 1H-indazoles from o-aminobenzoximes. acs.orgnih.gov This reaction proceeds through the selective activation of the oxime group with an agent like methanesulfonyl chloride in the presence of a base such as triethylamine. acs.org The intramolecular attack of the amino group on the activated oxime leads to the formation of the indazole ring under mild conditions. acs.orgnih.gov

Another metal-free approach is the oxidative cyclization of aryl hydrazones. thieme-connect.com This can be achieved using an oxidant like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) under an oxygen atmosphere. thieme-connect.com

The yield and selectivity of indazole synthesis are highly dependent on the reaction parameters. Careful optimization of temperature, solvent, and the use of additives is crucial for a successful synthesis.

| Parameter | Effect on Reaction | Examples |

| Temperature | Can influence reaction rate and selectivity. Higher temperatures can sometimes lead to side reactions or decomposition. | Suzuki couplings are often performed at elevated temperatures (e.g., 80 °C) to ensure a reasonable reaction rate. researchgate.net |

| Solvent | The polarity and boiling point of the solvent can significantly affect solubility of reactants and the reaction pathway. | Dimethoxyethane is a common solvent for Suzuki couplings of indazoles. nih.govresearchgate.net Dioxane is also frequently used. nih.gov |

| Additives | Bases are often required to facilitate cross-coupling reactions. Ligands are used to stabilize the metal catalyst and promote the desired reactivity. | Potassium carbonate (K₂CO₃) is a common base in Suzuki reactions. nih.govresearchgate.net Phosphine (B1218219) ligands like triphenylphosphine (PPh₃) are often used with palladium catalysts. nih.gov |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is of increasing importance in modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of the proposed synthesis for this compound, several aspects of green chemistry can be considered, particularly concerning atom economy and the choice of solvents and reagents.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy indicates that a smaller amount of waste is generated. For the proposed final step in the synthesis of this compound, which is the bromination of 5-methyl-1H-indazole-6-carboxylic acid, the atom economy can be calculated.

The reaction for the bromination can be represented as:

C₉H₈N₂O₂ + Br₂ → C₉H₇BrN₂O₂ + HBr

To calculate the percent atom economy, the following formula is used:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-methyl-1H-indazole-6-carboxylic acid | C₉H₈N₂O₂ | 176.17 |

| Bromine | Br₂ | 159.81 |

| This compound | C₉H₇BrN₂O₂ | 255.07 |

| Hydrogen Bromide | HBr | 80.91 |

Calculation of Atom Economy:

% Atom Economy = (255.07 / (176.17 + 159.81)) x 100 = 76.1%

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. researchgate.net

In the proposed bromination step, acetic acid is used as the solvent. While acetic acid is a bio-based solvent and is generally considered to be of lower environmental concern than many chlorinated or aromatic solvents, its corrosive nature and the energy required for its removal need to be considered. Green chemistry encourages the exploration of alternative, more benign solvents. For the synthesis of indazoles, greener solvents such as ethanol and water have been successfully employed in some cases. rsc.org

The brominating agent in the proposed synthesis is molecular bromine (Br₂). Bromine is a hazardous and highly reactive substance that requires careful handling. nih.gov Greener alternatives to molecular bromine for electrophilic bromination have been developed. These include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govrsc.org These reagents are solids, making them easier and safer to handle than liquid bromine. Furthermore, ultrasound-assisted bromination of indazoles using DBDMH in ethanol has been reported as a green and efficient method. nih.govrsc.org This approach not only avoids the use of hazardous bromine but also accelerates the reaction, potentially reducing energy consumption.

For a truly green synthesis of this compound, further research into alternative synthetic routes that utilize less hazardous starting materials and reagents, employ benign solvents, and maximize atom economy would be beneficial. This could involve exploring catalytic methods for bromination or developing a one-pot synthesis that minimizes intermediate isolation and purification steps.

Reaction Mechanisms and Kinetic Studies of 3 Bromo 5 Methyl 1h Indazole 6 Carboxylic Acid Synthesis and Derivatization

Elucidation of Mechanistic Pathways for Key Bond Formations

Detailed mechanistic studies for the synthesis of 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid would involve identifying the precise steps for the formation of the indazole ring and the introduction of the bromine, methyl, and carboxylic acid groups. A plausible synthetic route could involve the cyclization of a substituted phenylhydrazine (B124118) derivative or the functionalization of a pre-existing indazole core.

Key bond formations to investigate would include:

The N-N bond formation to create the pyrazole (B372694) ring fused to the benzene (B151609) ring.

The C-Br bond formation, likely through an electrophilic aromatic substitution mechanism.

Understanding the intermediates, transition states, and the role of catalysts in these processes would be fundamental. Techniques such as isotopic labeling, in-situ spectroscopy (NMR, IR), and trapping of intermediates would be essential to elucidate these pathways.

Investigation of Regioselectivity and Stereoselectivity in Reactions

For the synthesis of this compound, regioselectivity is a critical aspect, particularly during the bromination step. The directing effects of the existing methyl and carboxylic acid groups on the benzene ring, as well as the influence of the pyrazole portion of the indazole, would determine the position of bromination. Studies on the bromination of related substituted indazoles could offer insights, but specific experimental verification for this compound is necessary.

Stereoselectivity would become a significant factor in derivatization reactions, for instance, if chiral centers are introduced to the molecule. As the parent molecule is achiral, this aspect is more relevant to its subsequent chemical transformations.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

A thorough kinetic analysis would provide quantitative data on the rates of the synthetic and derivatization reactions. This would involve:

Determining the reaction order with respect to each reactant.

Calculating the rate constants under various conditions (temperature, concentration, catalyst loading).

Such studies are crucial for optimizing reaction conditions to improve yield, reduce reaction times, and minimize by-product formation. Techniques like monitoring reactant and product concentrations over time using chromatography (HPLC, GC) or spectroscopy would be employed.

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to complement experimental findings. These studies could:

Model the reaction pathways and calculate the energy profiles of different potential mechanisms.

Identify and characterize the structures of transition states and intermediates.

Predict the regioselectivity of reactions, such as bromination, by calculating the activation energies for substitution at different positions.

Provide insights into the electronic effects of the substituents on the reactivity of the indazole ring.

Transition state analysis, in particular, would help in understanding the energetic barriers of the reaction and rationalize the observed outcomes.

Derivatization and Chemical Transformations of 3 Bromo 5 Methyl 1h Indazole 6 Carboxylic Acid

Carboxylic Acid Moiety Modifications

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established synthetic protocols.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the compound's polarity, solubility, and biological interactions.

Esterification: This reaction is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. For instance, related indazole carboxylic acids have been converted to their corresponding methyl esters. A common method involves reacting the parent acid with methanol (B129727) in the presence of reagents like palladium(II) chloride di(1,1'-bis(diphenylphosphino)ferrocene) (PdCl2(dppf)) and sodium acetate, often under a carbon monoxide atmosphere, to facilitate the carboxylation and subsequent esterification. googleapis.com

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a crucial reaction in medicinal chemistry. Direct amidation requires activating the carboxylic acid to make it more reactive. researchgate.net A variety of coupling agents have been developed to facilitate this transformation under mild conditions, minimizing side reactions. researchgate.netucl.ac.ukbohrium.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the desired amide. researchgate.net The choice of coupling agent and reaction conditions can be tailored based on the specific amine being used, whether it is an aliphatic or aromatic amine. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH), Acid catalyst OR Coupling agents | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC, HATU), Base (e.g., K₂CO₃), Solvent (e.g., THF) | Amide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A facile, two-step, one-pot method involves first converting the carboxylic acid to an S-2-pyridyl thioester, which is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) under mild, aqueous conditions. rsc.org This transformation provides a route to hydroxymethyl-indazole derivatives.

Decarboxylation: While generally stable, the carboxylic acid group can be removed under certain conditions. For related indazole structures, oxidative decarboxylation has been observed as a side reaction, particularly under acidic conditions that can generate a reactive diazonium salt intermediate, leading to the formation of a carboxylic acid at a different position after a series of steps. rsc.org This suggests that harsh acidic conditions could potentially lead to the loss of the C6-carboxylic acid group.

Transformations Involving the Bromo Substituent

The bromo substituent at the 3-position of the indazole ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful tool for C-C bond formation and has been specifically developed for non-activated 3-bromoindazoles. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand to facilitate the catalytic cycle, which involves oxidative addition, migratory insertion, and reductive elimination. beilstein-journals.orgyoutube.com Mechanochemically activated, solvent-free conditions have also been shown to be effective for the Heck coupling of 3-bromoindazoles with various olefins, yielding 3-vinylindazoles in good to excellent yields. beilstein-journals.org

Sonogashira Coupling: This reaction couples the 3-bromoindazole (B152527) with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.org The process uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to yield the arylalkyne product. youtube.com This provides a direct route to 3-alkynyl-5-methyl-1H-indazole derivatives.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org It is a highly versatile method for introducing primary and secondary amines at the 3-position of the indazole ring. The reaction requires a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. researchgate.netyoutube.com This transformation has been successfully applied to synthesize various N-substituted 3-aminoindazoles, providing an alternative to classical methods. researchgate.net

Table 2: Overview of Cross-Coupling Reactions at the 3-Bromo Position

| Reaction | Coupling Partner | Key Reagents | Product |

|---|---|---|---|

| Heck | Alkene | Pd catalyst, Base | 3-Alkenyl-indazole |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-indazole |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 3-Amino-indazole |

Direct nucleophilic aromatic substitution (SNAr) of the bromo group on the indazole ring is generally challenging. The indazole ring system is relatively electron-rich, which disfavors the addition-elimination mechanism required for SNAr. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are not optimally positioned in this substrate. Therefore, palladium-catalyzed cross-coupling reactions are the preferred methods for functionalizing the 3-position.

Reactions at the Methyl Group

The methyl group at the 5-position, being attached to an aromatic ring, can undergo reactions typical of benzylic positions. While specific literature for the derivatization of the 5-methyl group on this particular indazole is limited, standard organic transformations can be applied. Potential reactions include free-radical halogenation using reagents like N-bromosuccinimide (NBS) to form a bromomethyl derivative. This intermediate can then be used in subsequent nucleophilic substitution reactions. Alternatively, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents, although controlling the selectivity over other parts of the molecule would be a significant challenge.

Annular Nitrogen Functionalization (N1 and N2 Alkylation/Acylation)

The direct functionalization of the nitrogen atoms of the indazole ring, known as N-alkylation and N-acylation, is a fundamental strategy for modifying the properties of indazole-based compounds. This process can lead to two regioisomeric products: the N1-substituted and the N2-substituted indazole. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole core, the choice of the alkylating or acylating agent, the base, and the solvent.

Generally, the direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The thermodynamic stability of the two tautomers, 1H-indazole and 2H-indazole, plays a crucial role, with the 1H-indazole tautomer being generally more stable. beilstein-journals.org However, kinetic and steric factors can significantly impact the product distribution.

For instance, in the case of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, treatment with isopropyl iodide and sodium hydride in DMF yielded a mixture of N1 and N2 alkylated products. beilstein-journals.orgnih.gov The regioselectivity of N-alkylation can be controlled to favor one isomer over the other by carefully selecting the reaction conditions. For example, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation for a range of 3-substituted indazoles. beilstein-journals.orgnih.gov Conversely, Mitsunobu conditions have been observed to favor the formation of the N2-regioisomer. beilstein-journals.org

Regioselective N-acylation can also be achieved. It has been suggested that N-acylation often leads to the N1-substituted regioisomer, potentially through the isomerization of an initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. beilstein-journals.orgnih.gov

The following table, based on data for analogous indazole compounds, illustrates the potential outcomes of N-alkylation under different conditions.

| Indazole Substrate (Analogue) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 1 : 1.2 | beilstein-journals.orgnih.gov |

| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH | THF | >99 : 1 | beilstein-journals.orgnih.gov |

| Methyl 1H-indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh3/DEAD | THF | 1 : 2.5 | beilstein-journals.org |

Interactive Data Table: N-Alkylation of Indazole Analogues

Users can filter and sort the data to understand the influence of different reaction parameters on the regioselectivity of N-alkylation.

Synthesis of Libraries of Related Indazole Derivatives

The synthesis of compound libraries based on a common scaffold is a powerful approach in drug discovery to systematically explore structure-activity relationships (SAR). The 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid core is an excellent starting point for library synthesis due to its multiple points of diversification.

A common strategy for library synthesis involves the initial protection of one or more reactive sites, followed by a series of parallel reactions to introduce a variety of substituents. For indazole derivatives, the annular nitrogen is often a key site for diversification.

One approach to generating a library of N-substituted indazoles would be to perform a parallel alkylation or acylation of the this compound core with a diverse set of alkyl halides, acyl chlorides, or other electrophiles. By employing high-throughput screening techniques, the resulting library of compounds can be rapidly assessed for biological activity.

Furthermore, the carboxylic acid group at the 6-position can be converted into a wide range of functional groups, such as amides, esters, or alcohols, further expanding the diversity of the library. For example, coupling of the carboxylic acid with a library of amines would generate a diverse set of amides.

The bromine atom at the 3-position also serves as a valuable handle for diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino substituents at this position.

A hypothetical library synthesis workflow for this compound could involve the following steps:

Esterification of the carboxylic acid to prevent its interference in subsequent reactions.

Parallel N-alkylation with a diverse set of alkyl halides to generate a library of N1- and/or N2-substituted indazole esters.

Parallel Suzuki coupling of the 3-bromo position with a library of boronic acids to introduce diverse aryl or heteroaryl groups.

Hydrolysis of the ester to the corresponding carboxylic acids.

Parallel amidation with a library of amines to generate the final diverse library of indazole-3-carboxamides.

This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules, which can then be screened for desired biological activities. The synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives exemplifies such a library-based approach to explore anticancer and other biological activities. researchgate.net

Spectroscopic and Advanced Characterization of 3 Bromo 5 Methyl 1h Indazole 6 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The acidic proton of the carboxylic acid group (COOH) is anticipated to appear as a broad singlet far downfield, typically above 12 ppm, due to strong deshielding and hydrogen bonding. The N-H proton of the indazole ring would also present as a broad singlet, likely in the range of 10-13 ppm. The aromatic region would feature two singlets corresponding to the H-4 and H-7 protons. The methyl group (-CH₃) at the C-5 position would yield a sharp singlet around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-175 ppm region. The aromatic and heterocyclic carbons would appear between 110 and 150 ppm. The carbon atom attached to the bromine (C-3) would be significantly shifted. The methyl carbon signal is expected at the upfield end of the spectrum, typically around 20-25 ppm. Analysis of chemical shifts in related indazole structures helps in the precise assignment of these signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| COOH | ~13.0 (s, br) | C=O | ~168.0 |

| NH | ~13.5 (s, br) | C-3 | ~130.0 |

| H-4 | ~7.8 (s) | C-3a | ~141.0 |

| H-7 | ~8.1 (s) | C-4 | ~122.0 |

| CH₃ | ~2.5 (s) | C-5 | ~135.0 |

| C-6 | ~125.0 | ||

| C-7 | ~115.0 | ||

| C-7a | ~124.0 | ||

| CH₃ | ~21.0 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic protons (H-4 and H-7) and the methyl protons, reinforcing their isolated nature within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would definitively link the H-4 signal to the C-4 signal, the H-7 signal to C-7, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) ¹H-¹³C correlations, which helps in assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations would include the methyl protons to C-4, C-5, and C-6, and the aromatic protons H-4 and H-7 to various carbons in the fused ring system. These correlations would unambiguously confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum could show a correlation between the methyl protons (on C-5) and the aromatic proton at H-4, confirming their spatial proximity on the benzene (B151609) ring.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| HSQC | H-4 ↔ C-4; H-7 ↔ C-7; CH₃ ↔ CH₃ | Confirms direct C-H bonds. |

| HMBC | CH₃ (¹H) ↔ C-4, C-5, C-6 (¹³C) | Positions the methyl group at C-5. |

| H-4 (¹H) ↔ C-3a, C-5, C-6, C-7a (¹³C) | Confirms H-4 position and connectivity. | |

| H-7 (¹H) ↔ C-3a, C-5, C-6, C-7a (¹³C) | Confirms H-7 position and connectivity. | |

| NOESY | CH₃ (¹H) ↔ H-4 (¹H) | Shows spatial proximity of the methyl group and H-4. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features characteristic of the carboxylic acid and the substituted indazole core. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The N-H stretch of the indazole ring is expected around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch should appear as a strong, sharp band around 1700 cm⁻¹, potentially lowered from the typical 1710 cm⁻¹ due to conjugation with the aromatic ring. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, while the C-Br stretch will appear at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong Raman signals. The C=C and C=N stretching modes of the indazole ring would be clearly visible. While the O-H and C=O stretches are typically weaker in Raman spectra compared to IR, they can still be observed. The technique is particularly useful for analyzing the low-frequency region where the C-Br vibration occurs.

Table 3: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Indazole Ring | 3300 - 3400 | Medium (IR) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong (IR) |

| Aromatic C-H Stretch | Indazole Ring | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong (IR) |

| Aromatic C=C Stretch | Indazole Ring | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong (IR) |

| C-Br Stretch | Bromo-substituent | 500 - 700 | Medium (IR, Raman) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would be used to confirm its molecular formula, C₉H₇BrN₂O₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity separated by two mass units (M+ and M+2), characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The exact mass measurement allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 4: HRMS Data for C₉H₇BrN₂O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br) | 254.9769 |

| Calculated Exact Mass ([M+H]⁺ for ⁸¹Br) | 256.9749 |

| Nominal Molecular Weight | 255.07 |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would confirm the connectivity and planarity of the indazole ring system. Furthermore, it would reveal precise bond lengths, bond angles, and torsional angles. A critical aspect that would be elucidated is the intermolecular interactions, particularly the hydrogen bonding network. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers in the crystal lattice through strong O-H···O hydrogen bonds. Additional intermolecular interactions, such as N-H···O or N-H···N hydrogen bonds involving the indazole ring, could also be identified, providing insight into the crystal packing and supramolecular architecture.

Table 5: Information Obtainable from X-ray Crystallography

| Structural Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | Provides the size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |

| Intermolecular Interactions | Identifies hydrogen bonds, halogen bonds, and π-π stacking interactions. |

| Molecular Conformation | Determines the 3D shape and orientation of substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indazole ring system is an aromatic chromophore and is expected to exhibit characteristic absorption bands. The spectrum would likely show absorptions corresponding to π → π* transitions associated with the conjugated bicyclic aromatic system. These typically appear as strong absorptions below 300 nm. The presence of the carbonyl group and nitrogen lone pairs may also give rise to weaker n → π* transitions at longer wavelengths. The exact position of the absorption maxima (λmax) is influenced by the substituents on the indazole ring and the solvent used for the measurement.

Table 6: Predicted UV-Vis Absorption Data (in Methanol)

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π | Benzene ring of indazole |

| ~280-300 | π → π | Indazole conjugated system |

| >300 | n → π* | C=O and N atoms |

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Methyl 1h Indazole 6 Carboxylic Acid

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are commonly employed to study indazole systems. nih.gov These calculations can elucidate the electronic structure of 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid, providing details on electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

The resulting electronic data is crucial for predicting the molecule's reactivity. For instance, the energies and shapes of the HOMO and LUMO orbitals indicate regions of the molecule that are likely to act as electron donors and acceptors, respectively, guiding predictions about its behavior in chemical reactions. The calculated atomic charges can reveal the most electrophilic and nucleophilic sites, offering a basis for understanding interactions with other molecules. For related indazole derivatives, QM calculations have been instrumental in understanding reaction mechanisms and stability. researchgate.net

Conformational Analysis and Energy Minimization

While the indazole ring system is largely planar and rigid, the carboxylic acid substituent at the 6-position has rotational freedom. Conformational analysis of this compound would focus on the orientation of the -COOH group relative to the bicyclic core. Theoretical methods are used to calculate the potential energy surface as a function of the relevant dihedral angles.

Energy minimization is then performed to identify the lowest energy conformations, which represent the most stable and likely structures of the molecule. This process involves optimizing the molecular geometry to a state where the net forces on all atoms are close to zero. Such calculations, performed using various levels of theory, can determine whether the carboxylic acid group is coplanar with the indazole ring, which could be stabilized by intramolecular hydrogen bonding or conjugation, or if it is sterically hindered and prefers a twisted orientation.

Molecular Docking and Ligand-Protein Interaction Predictions

The indazole scaffold is a recognized pharmacophore in drug discovery, and molecular docking is a key computational technique used to predict how a ligand like this compound might bind to a biological target, typically a protein receptor. researchgate.net The process involves placing the molecule into the active site of a protein in various orientations and conformations and then scoring these poses based on a function that estimates the binding affinity.

Docking studies can predict the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and halogen bonds (given the presence of bromine). For example, studies on other bromo-indazole derivatives have been used to predict their binding modes and potential as anticancer agents. researchgate.netresearchgate.net Such predictions are vital for structure-based drug design, allowing for the rational optimization of ligands to improve their potency and selectivity.

Below is an illustrative table showing the types of interactions that could be predicted for this compound when docked into a hypothetical kinase active site.

| Interaction Type | Molecular Group (Ligand) | Potential Interacting Residue (Protein) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Lysine, Arginine |

| Hydrogen Bond | Indazole N-H | Aspartate, Glutamate |

| Halogen Bond | Bromo group (-Br) | Carbonyl oxygen of peptide backbone |

| Hydrophobic | Methyl group (-CH₃) | Leucine, Valine, Alanine |

| π-π Stacking | Indazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| This table is for illustrative purposes to demonstrate the potential interactions predicted by molecular docking. |

Molecular Dynamics (MD) Simulations of the Compound's Behavior

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations account for the natural movements of atoms in the system, offering a more realistic view of the interaction. researchgate.net

MD simulations can assess the stability of the predicted binding pose. By simulating the trajectory of the complex for nanoseconds or longer, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. researchgate.net These simulations also provide insights into the flexibility of the ligand and the protein's active site, revealing conformational changes that may occur upon binding and helping to refine the understanding of the ligand-receptor interaction.

Prediction of Spectroscopic Properties from First Principles

Quantum mechanical calculations can predict various spectroscopic properties from first principles, which can be invaluable for confirming the structure of a synthesized compound. For indazole derivatives, theoretical calculations using methods like Gauge-Invariant Atomic Orbitals (GIAO) at the DFT level have been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org

By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum (e.g., ¹H and ¹³C) can be generated. Comparing these predicted spectra with experimental data serves as a powerful tool for structural verification. semanticscholar.org Similarly, theoretical calculations can predict infrared (IR) vibrational frequencies, which correspond to the peaks observed in an experimental IR spectrum, further aiding in the characterization of the molecule.

Theoretical Basis for Regioselectivity and Tautomerism

Indazole derivatives can exist as two primary annular tautomers: the 1H- and 2H-forms, where the hydrogen atom is attached to the N1 or N2 atom of the pyrazole (B372694) ring, respectively. Theoretical calculations are crucial for determining the relative stability of these tautomers. researchgate.net By calculating the ground-state energies of both the 1H- and 2H-tautomers of this compound, computational methods can predict which form is thermodynamically favored. nih.gov

Studies on a wide range of indazoles have shown that while the 1H-tautomer is generally more stable, the energy difference can be small, and substituent effects can sometimes favor the 2H-tautomer. researchgate.net Various computational levels, from semi-empirical AM1 to DFT (B3LYP) and ab initio (HF) methods, have been used to model this equilibrium. nih.govresearchgate.net Furthermore, the calculated electronic properties (see Section 6.1) provide a theoretical basis for predicting the regioselectivity of reactions, such as electrophilic substitution, by identifying the most nucleophilic positions on the indazole ring.

The table below, based on data for related tetrahydro-4H-indazol-4-one derivatives, illustrates how different computational methods can be used to calculate the energy differences between tautomers. nih.gov

| Compound (Analogous System) | Method | Energy Difference (1H vs 2H) (kJ mol⁻¹) |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | 3.01 |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | 2.43 |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 1.86 |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 1.73 |

| Data from related indazole systems used for illustrative purposes. A positive value indicates the 1H tautomer is more stable. nih.gov |

Applications in Materials Science and Other Chemical Fields

Potential as a Component in Advanced Materials (e.g., Polymers, Optoelectronics)

The indazole scaffold is a subject of interest in the development of advanced materials due to its rigid, aromatic structure and the presence of nitrogen atoms, which can influence electronic properties and intermolecular interactions. Derivatives of indazole are explored for their applications in creating novel polymers and coatings. The carboxylic acid group on 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid offers a reactive site for polymerization reactions, allowing it to be potentially incorporated as a monomer into polymer chains. This could lead to the development of specialty polymers with enhanced thermal stability, specific optical properties, or tailored electronic characteristics.

In the field of optoelectronics, heterocyclic compounds are often investigated for their potential use in organic light-emitting diodes (OLEDs) and other functional materials. The fused ring system of the indazole core can contribute to the electronic properties required for such applications. The specific substituents on this compound could be further modified to fine-tune these properties, opening avenues for its use in the creation of new optoelectronic materials.

Role as a Precursor in Fine Chemical Synthesis

Indazole derivatives are widely recognized as valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govnih.gov The indazole nucleus is a key structural motif in a variety of bioactive compounds. nih.gov The presence of multiple functional groups on this compound—the carboxylic acid, the bromine atom, and the reactive sites on the indazole ring—makes it a versatile precursor for the synthesis of a wide range of fine chemicals.

The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These transformations allow for the construction of diverse molecular architectures, making this compound a potentially valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The synthesis of various substituted indazole derivatives is a topic of significant interest in medicinal chemistry, with numerous synthetic routes being developed to access novel compounds with potential therapeutic applications. mdpi.com

Exploration in Agrochemical Research

The exploration of heterocyclic compounds in agrochemical research is a continuous effort to develop new and effective pesticides, herbicides, and plant growth regulators. researchgate.net Indazole derivatives have been investigated for their potential use in creating new agrochemicals designed to enhance crop protection and yield. chemimpex.com The biological activity of certain indazole compounds suggests that they can interfere with the life cycles of pests or unwanted plants.

While specific studies on the agrochemical applications of this compound are not prominent, its structural features are consistent with molecules that could exhibit biological activity. Further research could explore its potential as a lead compound in the development of new agrochemicals. Studies on other 3-aryl-1H-indazoles have shown them to act as growth inhibitors for certain plants, particularly at higher concentrations, indicating the potential for this class of compounds in herbicide development. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for the Chemical Compound

While specific synthetic pathways for 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid are not extensively detailed in current literature, future research will likely focus on creating novel and more efficient multi-step syntheses. Drawing from established methods for analogous indazole compounds, several strategies could be explored. These methods often involve key steps such as bromination, nitration, reduction, cyclization, and esterification/hydrolysis. researchgate.net

Future synthetic research could prioritize greener chemistry principles, aiming to reduce the number of steps, improve yields, and utilize less hazardous reagents. Catalyst-based approaches, employing transition-metal catalysts, have shown promise in advancing indazole synthesis and could be adapted for this specific compound. researchgate.net The development of a robust and scalable synthetic route is a critical first step to enable further biological and pharmacological evaluation.

Table 1: Potential Synthetic Strategies for Indazole Derivatives

| Strategy | Description | Key Reactions | Potential Advantages |

|---|---|---|---|

| Jacobson Indazole Synthesis | Based on the reaction of o-acetamidophenylacetate or amide with tert-butyl nitrite (B80452), followed by hydrolysis. guidechem.com | Cyclization, Hydrolysis | Utilizes readily available starting materials. |

| Palladium-Catalyzed Carbonylation | Introduction of the carboxylic acid group via palladium-catalyzed carbonylation of a bromo-indazole precursor. googleapis.com | Carbonylation, Cross-coupling | High functional group tolerance and good yields. |

| Direct Bromination | Direct bromination of a methyl-indazole-carboxylic acid intermediate using a brominating agent like N-bromosuccinimide (NBS). google.com | Electrophilic Aromatic Substitution | Potentially a more direct and atom-economical route. |

| Multi-component Reactions | One-pot synthesis involving multiple starting materials to rapidly build the indazole core and introduce desired substituents. nih.gov | Condensation, Cyclization | Increased efficiency and rapid generation of molecular diversity. |

Exploration of Additional Biological Targets and Pathways

The indazole nucleus is a versatile scaffold known to interact with a diverse range of biological targets. researchgate.net Derivatives have been identified as kinase inhibitors, selective androgen receptor antagonists, and agents with anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netresearchgate.netnih.gov Future research on this compound should involve broad-spectrum screening to identify its primary biological targets and mechanisms of action.

Initial investigations could focus on targets where other indazole derivatives have shown high potency. For instance, many indazole-based drugs, such as axitinib (B1684631) and pazopanib, function as kinase inhibitors in cancer therapy. researchgate.netresearchgate.net Therefore, screening this compound against a panel of kinases could be a fruitful starting point. Additionally, given the prevalence of antimicrobial and anti-inflammatory activity within this compound class, assays evaluating its efficacy against various bacterial strains and its ability to modulate inflammatory pathways would be warranted. researchgate.net

Integration of Advanced Computational Methodologies

Computational chemistry offers powerful tools to accelerate drug discovery and development by predicting molecular properties and interaction dynamics. Future research on this compound should leverage these methodologies to guide experimental work.

In silico studies can be employed to predict the binding affinity of the compound to various protein targets. researchgate.net Techniques such as molecular docking can screen large virtual libraries of proteins to identify potential biological targets. Subsequently, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the specific molecular interactions that govern binding. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of related analogues to build predictive models that correlate chemical structure with biological activity, guiding the design of more potent derivatives.

Application in Chemical Biology and Proteomics Research

Beyond its direct therapeutic potential, this compound could be developed into a valuable tool for chemical biology and proteomics research. By modifying the carboxylic acid handle, the molecule can be functionalized to create chemical probes.

For example, attaching a fluorophore or a biotin (B1667282) tag could allow researchers to visualize the subcellular localization of the compound or to perform pull-down experiments to identify its protein binding partners. Such affinity-based proteomics approaches are instrumental in target deconvolution and validating drug-target engagement within a complex biological system. Furthermore, the compound could be immobilized on a solid support to create an affinity matrix for capturing and isolating specific proteins from cell lysates, helping to elucidate novel biological pathways.

Potential for Combination Research with Other Active Agents

Exploring the synergistic potential of this compound in combination with other established therapeutic agents is a critical future direction. Combination therapies are a cornerstone of modern medicine, particularly in oncology and infectious diseases, as they can enhance efficacy, overcome drug resistance, and reduce toxicity.

Based on the activities of related heterocyclic compounds, this indazole derivative could act as a potentiator, enhancing the effectiveness of existing drugs. For instance, certain indole-based molecules have been shown to increase the sensitivity of pathogenic bacteria to conventional antibiotics. nih.gov A similar strategy could be investigated for this compound. If it demonstrates anticancer properties, it could be tested in combination with standard chemotherapeutic agents or targeted therapies to assess for synergistic effects in killing cancer cells.

Table 2: Future Research Applications

| Research Area | Methodology | Potential Outcome |

|---|---|---|

| Target Identification | High-throughput screening, Kinase profiling assays | Identification of primary biological targets and pathways modulated by the compound. |

| Computational Modeling | Molecular docking, MD simulations, QSAR | Prediction of binding affinities, elucidation of binding modes, and guidance for lead optimization. |

| Chemical Probe Development | Synthesis of tagged derivatives (e.g., biotin, fluorescent) | Tools for target validation, proteomics, and imaging cellular interactions. |

| Combination Studies | In vitro and in vivo synergy screening with known drugs | Discovery of synergistic therapeutic combinations to enhance efficacy and overcome resistance. |

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-methyl-1H-indazole-6-carboxylic acid, and how can purity be optimized?

A common approach involves multi-step heterocyclic synthesis. For example, condensation of substituted anilines with carboxylated intermediates under acidic conditions, followed by bromination at the 3-position. Refluxing in acetic acid with sodium acetate (as a catalyst) and subsequent recrystallization from DMF/acetic acid mixtures can improve purity . Critical parameters include reaction temperature (optimized at 80–100°C), stoichiometric control of brominating agents, and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Purity >95% is achievable via repeated recrystallization and HPLC analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR resolves substituent positions; the carboxylic proton (δ ~12-13 ppm) and bromine-induced deshielding effects are diagnostic.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Key metrics include R-factors (<0.05) and thermal displacement parameters to confirm the bromine and methyl group positions .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 269.0) and bromine isotope patterns.

Q. How does the methyl group at the 5-position influence the compound’s solubility and reactivity?

The methyl group enhances lipophilicity (logP ~2.1), reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, DMF). Steric effects at the 5-position hinder electrophilic substitution at adjacent sites, directing reactivity toward the 4- and 7-positions. This is confirmed by comparative DFT studies on methylated vs. non-methylated analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound for drug design?

Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model the compound’s HOMO-LUMO gap (~4.2 eV) and electrostatic potential surfaces. Key steps:

Geometry optimization using a 6-31G(d,p) basis set.

Solvent effects (PCM model for DMSO).

NBO analysis to evaluate bromine’s electron-withdrawing impact on the indazole ring.

These results guide rational modifications, such as introducing electron-donating groups to modulate binding affinity .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths or reaction yields)?

- Bond length discrepancies : Compare X-ray crystallographic data (e.g., C-Br bond: 1.89 Å) with DFT-optimized structures. Deviations >0.05 Å suggest lattice packing effects or basis set limitations .

- Reaction yield variability : Use Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, temperature). For example, a Plackett-Burman design identified bromine stoichiometry as the primary yield determinant (p < 0.01) in analogous indazole syntheses .

Q. What strategies are recommended for designing bioisosteres of this compound targeting kinase inhibition?

- Core modifications : Replace the carboxylic acid with a tetrazole (improves metabolic stability) or amide (enhances H-bonding).

- Halogen scanning : Substitute bromine with chlorine or iodine to tune binding pocket interactions.

- Pharmacophore mapping : Overlay DFT-calculated electrostatic potentials with kinase active sites (e.g., JAK2) to identify critical interaction regions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.